molecular formula C23H20FNO2 B12630213 3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid CAS No. 918811-49-1

3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid

Cat. No.: B12630213
CAS No.: 918811-49-1
M. Wt: 361.4 g/mol
InChI Key: GDBXEVYQJPSPKA-UHFFFAOYSA-N
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Description

This compound features a prop-2-enoic acid backbone substituted with a 3-(dibenzylamino)-5-fluorophenyl group. The dibenzylamino moiety (N(CH2Ph)2) introduces significant steric bulk and lipophilicity, while the fluorine atom at the para position of the phenyl ring enhances electronic effects. The prop-2-enoic acid group contributes to hydrogen bonding and solubility via ionization. Its molecular formula is estimated as C23H21FNO2, with a molecular weight of 362.3 g/mol (calculated).

Properties

CAS No.

918811-49-1

Molecular Formula

C23H20FNO2

Molecular Weight

361.4 g/mol

IUPAC Name

3-[3-(dibenzylamino)-5-fluorophenyl]prop-2-enoic acid

InChI

InChI=1S/C23H20FNO2/c24-21-13-20(11-12-23(26)27)14-22(15-21)25(16-18-7-3-1-4-8-18)17-19-9-5-2-6-10-19/h1-15H,16-17H2,(H,26,27)

InChI Key

GDBXEVYQJPSPKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=CC(=C3)C=CC(=O)O)F

Origin of Product

United States

Preparation Methods

Method A: Coupling Reaction with Triethylamine

  • Reagents Used :

    • Triethylamine
    • Bromo-tris(1-pyrrolidinyl)phosphonium hexafluorophosphate
    • Dichloromethane
  • Procedure :

    • A mixture of dibenzylamine and 2-cyano-4-methylpent-2-enoic acid was prepared in dichloromethane at 0°C under nitrogen atmosphere.
    • After stirring for a specified duration, the reaction was quenched and extracted with ethyl acetate.
  • Yield : Approximately 0.19 g of product was obtained after purification via column chromatography.

Method B: Use of HATU Coupling Agent

  • Reagents Used :

    • N-Ethyl-N,N-diisopropylamine
    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
    • N,N-Dimethylformamide
  • Procedure :

    • The reaction was conducted at room temperature by combining dibenzylamine, 2-cyano-4-methylpent-2-enoic acid , and HATU in DMF.
    • The mixture was stirred for a defined period, followed by solvent removal and purification.
  • Yield : Yields varied based on the specific conditions but were generally around 68% for optimal setups.

Summary of Reaction Conditions and Yields

The following table summarizes the key reaction conditions and yields for different preparation methods:

Method Reagents Conditions Yield
A Triethylamine, Bromo-tris(1-pyrrolidinyl)phosphonium hexafluorophosphate Dichloromethane, 0°C 0.19 g
B N-Ethyl-N,N-diisopropylamine, HATU N,N-Dimethylformamide, RT Up to 68%

Purification Techniques

After synthesis, purification is crucial to isolate the desired compound:

Chemical Reactions Analysis

Types of Reactions

3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis and Reactions

The synthesis of 3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid typically involves multi-step organic reactions. These methods allow for the generation of the compound in laboratory settings and can be adapted for large-scale production based on research needs. Key reactions include:

  • Oxidation : Converts the compound into carboxylic acids or ketones.
  • Reduction : Yields alcohols or amines.
  • Substitution Reactions : Leads to various phenyl derivatives.

These synthetic pathways are essential for exploring the compound's potential derivatives and enhancing its utility in research and industry.

Research indicates that 3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid exhibits significant biological activity. It has been investigated for its potential as a biochemical probe in biological systems. The unique structural components facilitate interactions with specific proteins or enzymes, potentially leading to inhibitory effects on target proteins. Notably, the compound may inhibit cyclooxygenase enzymes, which are critical in inflammatory pathways.

Activity TypeDescription
Enzyme InhibitionPotential inhibition of cyclooxygenase enzymes
Protein InteractionBinding affinity to various proteins
Therapeutic PotentialInvestigated for anti-inflammatory and anticancer effects

Medicinal Chemistry

The compound's unique structure suggests potential therapeutic applications, particularly in treating diseases related to inflammation and cancer. The dibenzylamino group enhances binding affinity to molecular targets, while the prop-2-enoic acid moiety allows for hydrogen bonding interactions that contribute to its biological effects.

Case Study: Anti-inflammatory Properties

In studies focusing on inflammatory responses, 3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid demonstrated a reduction in inflammatory markers when tested in vitro. This suggests its potential as a lead compound for developing new anti-inflammatory drugs.

Industrial Applications

Beyond medicinal chemistry, this compound has potential applications in the development of specialty chemicals and materials. Its unique chemical properties make it suitable as a building block for synthesizing more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The dibenzylamino group can interact with proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets, while the prop-2-enoic acid moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related derivatives, focusing on substituents, molecular weight, and functional groups:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid (Target) Dibenzylamino, F, prop-2-enoic acid C23H21FNO2 362.3 High lipophilicity due to dibenzylamino; fluorine enhances electronegativity
3-(4-Aminophenyl)prop-2-enoic acid NH2, prop-2-enoic acid C9H9NO2 163.2 Primary amine for hydrogen bonding; simpler structure
(E)-3-[4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid CF3, sulfamoyl, prop-2-enoic acid C17H14F3NO4S 385.3 Strong electron-withdrawing CF3 and sulfamoyl groups; higher solubility
3-Amino-3-[5-(2-chloro-5-trifluoromethyl-phenyl)-furan-2-yl]propanoic acid Cl, CF3, furan, propanoic acid C14H12ClF3NO3 334.5 Chloro and trifluoromethyl enhance reactivity; furan introduces heterocycle
3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic Acid 2,4-diF, oxazole, propanoic acid C12H9F2NO3 253.2 Difluoro substitution increases polarity; oxazole improves binding affinity
3-[2-(Diethylamino)-5-nitrophenyl]prop-2-enoic acid Diethylamino, NO2, prop-2-enoic acid C13H16N2O4 264.3 Nitro group deactivates aromatic ring; smaller amino group reduces steric bulk
3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid CF3, furan, propanoic acid C14H12F3NO3 299.2 Trifluoromethyl and furan enhance metabolic stability

Key Comparative Insights

Fluorine: In the target compound, the mono-fluoro substitution at position 5 creates a moderate electron-withdrawing effect, whereas difluoro () amplifies this effect, altering reactivity . Nitro (): Strong electron-withdrawing nature deactivates the aromatic ring, contrasting with the electron-donating dibenzylamino group in the target .

Heterocyclic vs. Aromatic Systems :

  • Compounds with furan () or oxazole () exhibit planar heterocycles that may enhance π-π stacking in biological targets. The target’s purely aromatic system lacks this feature but compensates with bulky substituents for van der Waals interactions.

Molecular Weight and Drug-Likeness :

  • The target compound (362.3 g/mol) exceeds typical Lipinski limits (~500 g/mol), but its high lipophilicity may limit oral bioavailability. Smaller derivatives (e.g., , .2 g/mol) are more compliant with drug-likeness rules .

Functional Group Contributions: Prop-2-enoic Acid: Common across all compounds; ionization at physiological pH enhances solubility and facilitates interactions with charged residues in enzymes or receptors.

Biological Activity

3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid, identified by its CAS number 918811-49-1, is an organic compound with a complex molecular structure. Its biological activity has garnered interest in various research contexts, particularly in pharmacology and biochemistry. This article explores the compound's synthesis, biological interactions, and potential therapeutic applications based on existing literature.

  • Molecular Formula : C23H20FNO2
  • Molecular Weight : 361.4 g/mol
  • Structural Features :
    • Dibenzylamino Group : May interact with specific proteins or enzymes.
    • Fluorophenyl Group : Enhances binding affinity to molecular targets.
    • Prop-2-enoic Acid Moiety : Engages in hydrogen bonding and contributes to biological effects.

Synthesis

The synthesis of 3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid typically involves multi-step organic reactions. These methods allow for both small-scale laboratory synthesis and potential large-scale production. The compound can undergo transformations such as oxidation, reduction, and substitution reactions to yield various derivatives.

Biological Activity

Research indicates that 3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid exhibits significant biological activity, making it a candidate for further pharmacological studies. Key findings include:

  • Inhibitory Effects on Proteins : The compound's structural components facilitate interactions that may inhibit target proteins, suggesting potential applications in drug development.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Protein InhibitionPotential to inhibit specific enzymes
Binding AffinityEnhanced due to fluorophenyl group
Antitumor PotentialInvestigated for effects on cancer cell lines

Case Studies and Research Findings

Several studies have highlighted the biological potential of related compounds, which can provide insights into the activity of 3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid:

  • Antitumor Studies : Research on structurally similar compounds demonstrated significant antitumor activity against various cancer cell lines. For example, compound D9 was found to have an IC50 of 0.79 μM for HepG2 cells, indicating strong antiproliferative effects .
  • Molecular Docking Studies : Molecular docking analyses have shown that similar compounds bind effectively to enzyme active sites, suggesting a mechanism by which 3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid may exert its biological effects .

Q & A

Q. What are the recommended strategies for synthesizing 3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid in high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring. Key steps include:
  • Fluorine introduction : Electrophilic fluorination using reagents like Selectfluor® under controlled pH to minimize side reactions.
  • Dibenzylamine coupling : Amide bond formation via coupling agents (e.g., EDC/HOBt) or Ullmann-type reactions for aromatic amine attachment.
  • Prop-2-enoic acid formation : Knoevenagel condensation between a fluorinated benzaldehyde derivative and malonic acid, optimized at 60–80°C with catalytic piperidine.
    Purification often employs recrystallization (e.g., ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers characterize the structural integrity of 3-[3-(Dibenzylamino)-5-fluorophenyl]prop-2-enoic acid using spectroscopic methods?

  • Methodological Answer :
  • NMR : 1^1H NMR confirms aromatic proton environments (δ 6.8–7.5 ppm for fluorophenyl; δ 4.5–5.0 ppm for dibenzylamino CH2_2). 19^{19}F NMR detects fluorine substituents (δ -110 to -120 ppm for aromatic F).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+ ~434.18). Fragmentation patterns distinguish the prop-2-enoic acid moiety.
  • IR : C=O stretch (~1700 cm1^{-1}) and N-H bend (~1550 cm1^{-1}) confirm functional groups.
    Cross-validation with computational models (DFT) enhances accuracy .

Advanced Research Questions

Q. What experimental approaches can elucidate the electronic effects of the dibenzylamino and fluorine substituents on the compound’s reactivity?

  • Methodological Answer :
  • Electron Density Mapping : Use Hammett constants (σ values) to predict substituent effects. Fluorine’s -I/+M effects and dibenzylamino’s electron-donating nature can be modeled via DFT calculations (e.g., Gaussian 16).
  • Kinetic Studies : Compare reaction rates in nucleophilic acyl substitution (e.g., esterification) with/without substituents. Monitor intermediates via stopped-flow UV-Vis spectroscopy.
  • X-ray Crystallography : Resolve crystal structures to assess steric hindrance and conjugation effects on the α,β-unsaturated acid moiety .

Q. How should researchers address discrepancies in reported biological activity data for fluorinated aromatic compounds like this derivative?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from enzymatic assays (e.g., COX-2 inhibition) and normalize for variables like solvent polarity (DMSO vs. aqueous buffers).
  • Dose-Response Curves : Replicate studies using standardized protocols (e.g., fixed incubation times, cell lines) to isolate substituent-specific effects.
  • Controlled Degradation Tests : Rule out decomposition artifacts by analyzing compound stability under assay conditions via HPLC-MS .

Q. What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) buffers at 40°C for 48 hours. Monitor degradation products via LC-MS.
  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (typically >200°C for aromatic acids).
  • Long-Term Storage : Store aliquots at -20°C (desiccated) and assess purity monthly. Use argon/vacuum sealing to prevent oxidation .

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